Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate
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Overview
Description
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate involves several steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then reacted with 7-sulphonato-1-naphthylamine to form an intermediate.
Coupling Reaction: This intermediate undergoes a coupling reaction with 2,5-dimethylphenylamine to form another intermediate.
Final Coupling: The final step involves coupling this intermediate with benzene-1,4-disulphonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo groups can interact with nucleophiles, leading to the formation of new compounds.
Coloration Mechanism: The intense coloration is due to the conjugated system of double bonds, which absorb visible light.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium dicarboxymethyl aspartate
- 1,3-Benzenedisulfonic acid disodium salt
Comparison
Compared to similar compounds, Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is unique due to its multiple azo groups and the presence of the triazine ring. These structural features contribute to its distinct chemical reactivity and intense coloration, making it particularly valuable in dye applications.
Properties
CAS No. |
85631-75-0 |
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Molecular Formula |
C27H17Cl2N8Na3O9S3 |
Molecular Weight |
833.5 g/mol |
IUPAC Name |
trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-10-22(36-37-23-12-16(48(41,42)43)4-8-24(23)49(44,45)46)14(2)9-21(13)35-34-20-7-6-19(30-27-32-25(28)31-26(29)33-27)17-5-3-15(11-18(17)20)47(38,39)40;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
FUGDXAAYCZQYSW-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=C(C=CC4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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